5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is a fluorinated heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a difluoromethyl group attached to the fifth position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a difluoromethylating agent. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. Another approach involves the use of trifluoroacetic acid to achieve regioselective synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.
Biology: In biological research, this compound can be used as a probe to study biological processes involving fluorinated molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its fluorinated structure can enhance the bioactivity and metabolic stability of drug molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the difluoromethyl group can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
5-(Fluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Trifluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Uniqueness: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of two fluorine atoms in the difluoromethyl group, which can significantly influence its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts.
Properties
Molecular Formula |
C6H8F2N2 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)10(2)9-4/h3,6H,1-2H3 |
InChI Key |
NKJNIWNXFJOJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.